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Compound of Interest

Compound Name: Boeravinone A

Cat. No.: B15592447 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Boeravinone A, a rotenoid class of flavonoid found in the plant Boerhavia diffusa. The

information presented herein is essential for the identification, characterization, and further

development of this natural compound for potential therapeutic applications.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from Nuclear Magnetic

Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for

Boeravinone A.

Table 1: ¹H NMR Spectroscopic Data of Boeravinone A
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Proton
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) in Hz

H-1 7.82 d 8.8

H-2 6.85 dd 8.8, 2.4

H-4 6.82 d 2.4

H-6a 4.68 d 6.2

H-12a 4.18 d 6.2

8-OH 12.81 s

10-CH₃ 2.15 s

11-OCH₃ 3.92 s

Solvent: CDCl₃, Instrument Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of Boeravinone A
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Carbon Chemical Shift (δ) ppm

1 129.1

2 112.1

3 162.2

4 108.9

4a 157.9

5a 113.2

6 181.2

6a 66.9

7a 161.1

8 105.1

9 163.5

10 102.8

10-CH₃ 8.9

11 165.7

11a 106.2

11-OCH₃ 56.5

12a 68.2

Solvent: CDCl₃, Instrument Frequency: 100 MHz

Table 3: Mass Spectrometry Data of Boeravinone A
Ion m/z

[M]⁺ 326
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Table 4: Infrared (IR) Spectroscopic Data of Boeravinone
A

Absorption Band (cm⁻¹) Functional Group Assignment

3410 O-H stretching (hydroxyl group)

3200 O-H stretching (hydroxyl group)

2930 C-H stretching (aliphatic)

1685 C=O stretching (carbonyl group)

1625 C=C stretching (aromatic)

1570 C=C stretching (aromatic)

1440 C-H bending

1210 C-O stretching

1120 C-O stretching

1080 C-O stretching

Experimental Protocols
The following sections detail the generalized experimental methodologies employed for

obtaining the spectroscopic data of Boeravinone A. These protocols are representative of the

techniques used for the structural elucidation of novel natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of purified Boeravinone A was dissolved in an appropriate

deuterated solvent, typically chloroform-d (CDCl₃), to a concentration suitable for NMR

analysis.

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. The

chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as

an internal standard.
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¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on a 100 MHz

spectrometer. The chemical shifts are reported in ppm relative to the solvent peak.

Mass Spectrometry (MS)
Sample Introduction: The purified sample of Boeravinone A was introduced into the mass

spectrometer, likely using a direct insertion probe for a solid sample or after dissolution in a

suitable volatile solvent for other ionization techniques.

Ionization: Electron Ionization (EI) was a common method for the analysis of such

compounds, involving bombardment of the sample with a high-energy electron beam to

induce ionization and fragmentation.

Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a

mass analyzer and detected to generate the mass spectrum. The molecular ion peak ([M]⁺)

was identified to determine the molecular weight of the compound.

Infrared (IR) Spectroscopy
Sample Preparation: The solid sample of Boeravinone A was finely ground and mixed with

potassium bromide (KBr). The mixture was then pressed into a thin, transparent pellet.

Analysis: The KBr pellet was placed in the sample holder of an FT-IR spectrometer. An

infrared beam was passed through the pellet, and the absorption of radiation at different

wavenumbers was measured to generate the IR spectrum. The spectrum was analyzed to

identify the characteristic absorption bands corresponding to the functional groups present in

the molecule.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

natural product like Boeravinone A.
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Workflow for Spectroscopic Analysis of Boeravinone A
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Spectroscopic analysis workflow for Boeravinone A.
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To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic Data
of Boeravinone A]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15592447#spectroscopic-data-of-boeravinone-a-
nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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